2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, also known as BTBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide involves the formation of a complex with metal ions through coordination bonds. The complex formation results in a change in the electronic properties of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, leading to the emission of fluorescence. The selectivity of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide towards specific metal ions is attributed to the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has been shown to have low toxicity and minimal effects on biological systems. In vitro studies have demonstrated that 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide can selectively bind with metal ions in biological fluids, suggesting its potential use in medical diagnostics. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide is its high selectivity towards specific metal ions, making it an ideal candidate for use in analytical chemistry and biological imaging. Additionally, the synthesis method is relatively simple and cost-effective, making it accessible to researchers with limited resources. However, the limitations of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide include its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties. Additionally, the selectivity of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide towards specific metal ions can be affected by the presence of other metal ions, leading to potential interference in experiments.
Future Directions
There are several future directions for 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide research, including the development of new fluorescent sensors for metal ions, the optimization of the synthesis method to improve yield and purity, and the investigation of its potential applications in medical diagnostics and environmental monitoring. Additionally, the development of new analytical techniques and instrumentation can further enhance the sensitivity and selectivity of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide-based sensors. Overall, the potential applications of 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide in various scientific fields make it a promising candidate for further research and development.
Conclusion:
In conclusion, 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, or 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide, is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method is relatively simple and cost-effective, making it accessible to researchers with limited resources. 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has been extensively studied for its potential applications in the development of fluorescent sensors for metal ions, and its high selectivity towards specific metal ions makes it an ideal candidate for use in analytical chemistry and biological imaging. There are several future directions for 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide research, and its potential applications in various scientific fields make it a promising candidate for further research and development.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of fluorescent sensors for metal ions. 2-(2-bromo-4-tert-butylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide can selectively bind with metal ions such as copper, zinc, and iron, producing a fluorescence signal that can be detected and quantified. This property makes it an ideal candidate for use in environmental monitoring, medical diagnostics, and biological imaging.
properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-14(2,3)10-4-5-12(11(15)6-10)21-7-13(20)18-19-8-16-17-9-19/h4-6,8-9H,7H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWYTOQCKWOTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN2C=NN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4H-1,2,4-triazol-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.